

Synthesis of Trimethoxy(p-tolyl)silane: A Laboratory-Scale Technical Guide

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Compound of Interest

Compound Name: Trimethoxy(p-tolyl)silane

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This guide provides an in-depth overview of a common and reliable laboratory-scale protocol for the synthesis of **trimethoxy(p-tolyl)silane**. The primary method detailed is the Grignard reaction, a versatile and widely used method for forming carbon-silicon bonds. This document outlines the reaction pathway, provides a detailed experimental protocol, and summarizes key quantitative data for the reagents and product.

Overview and Reaction Principle

The synthesis of **trimethoxy(p-tolyl)silane** is most effectively achieved through the reaction of a Grignard reagent, specifically p-tolylmagnesium bromide, with tetramethoxysilane. The Grignard reagent, formed from the reaction of p-bromotoluene with magnesium metal, acts as a nucleophile, attacking the electrophilic silicon atom of tetramethoxysilane. This results in the displacement of one methoxy group and the formation of the desired **trimethoxy(p-tolyl)silane**.

To favor the formation of the mono-substituted product and minimize the formation of di- and tri-arylated byproducts, the reaction is typically carried out at low temperatures.

Experimental Protocol

This protocol is divided into two main stages: the preparation of the p-tolylmagnesium bromide Grignard reagent and the subsequent reaction with tetramethoxysilane to yield **trimethoxy(p-**

tolyl)silane.

Materials and Reagents

Reagent/Material	Molecular Formula	Molar Mass (g/mol)	CAS Number	Notes
p-Bromotoluene	C ₇ H ₇ Br	171.04	106-38-7	
Magnesium Turnings	Mg	24.31	7439-95-4	
Tetrahydrofuran (THF)	C ₄ H ₈ O	72.11	109-99-9	Anhydrous
Iodine	I ₂	253.81	7553-56-2	For initiation
Tetramethoxysilane (TMOS)	CH ₁₂ O ₄ Si	152.22	681-84-5	
Diethyl Ether	C ₄ H ₁₀ O	74.12	60-29-7	Anhydrous
Saturated Ammonium Chloride	NH ₄ Cl	53.49	12125-02-9	Aqueous solution
Anhydrous Sodium Sulfate	Na ₂ SO ₄	142.04	7757-82-6	
Trimethoxy(p-tolyl)silane	C ₁₀ H ₁₆ O ₃ Si	212.32	17873-01-7	Product

Step-by-Step Procedure

Part A: Preparation of p-Tolylmagnesium Bromide

- Apparatus Setup:** A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet is assembled and flame-dried under vacuum to ensure all moisture is removed.
- Magnesium Activation:** Magnesium turnings are placed in the flask. A small crystal of iodine is added to activate the magnesium surface. The flask is gently warmed under the inert

atmosphere until the purple iodine vapor is visible.

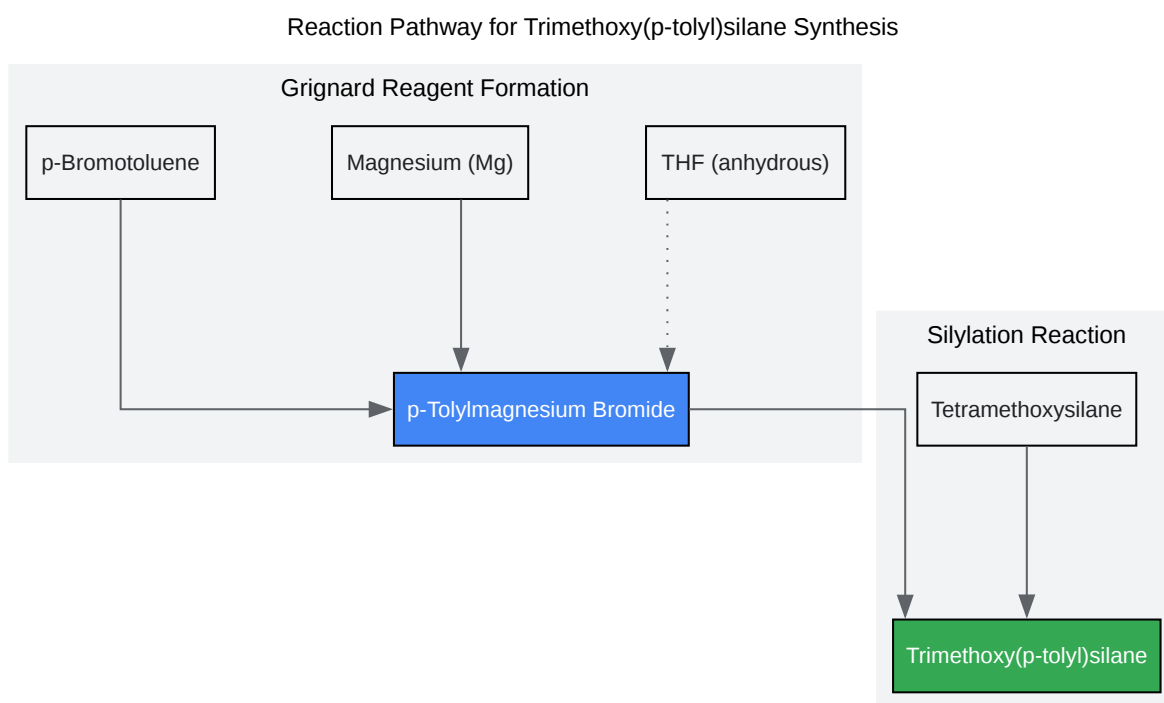
- **Initiation of Grignard Reaction:** A small amount of a solution of p-bromotoluene in anhydrous tetrahydrofuran (THF) is added from the dropping funnel to the magnesium turnings. The reaction is initiated, which is typically indicated by a color change and gentle refluxing. If the reaction does not start, gentle heating may be applied.
- **Formation of Grignard Reagent:** Once the reaction has initiated, the remaining p-bromotoluene solution is added dropwise from the dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 1-2 hours to ensure complete reaction. The resulting grey-black solution is the p-tolylmagnesium bromide Grignard reagent.

Part B: Synthesis of **Trimethoxy(p-tolyl)silane**

- **Cooling:** The freshly prepared Grignard reagent is cooled in an ice bath to 0°C.
- **Addition of Tetramethoxysilane:** A solution of tetramethoxysilane in anhydrous THF is added dropwise to the cooled Grignard reagent with vigorous stirring. To optimize for the mono-arylated product, a reaction temperature of -30°C is ideal.
- **Reaction:** After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for several hours to ensure the reaction goes to completion.
- **Quenching:** The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride while cooling the flask in an ice bath.
- **Extraction:** The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are then washed with brine.
- **Drying and Solvent Removal:** The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
- **Purification:** The crude product is purified by fractional distillation under reduced pressure to yield pure **trimethoxy(p-tolyl)silane** as a colorless liquid.

Visualizing the Process

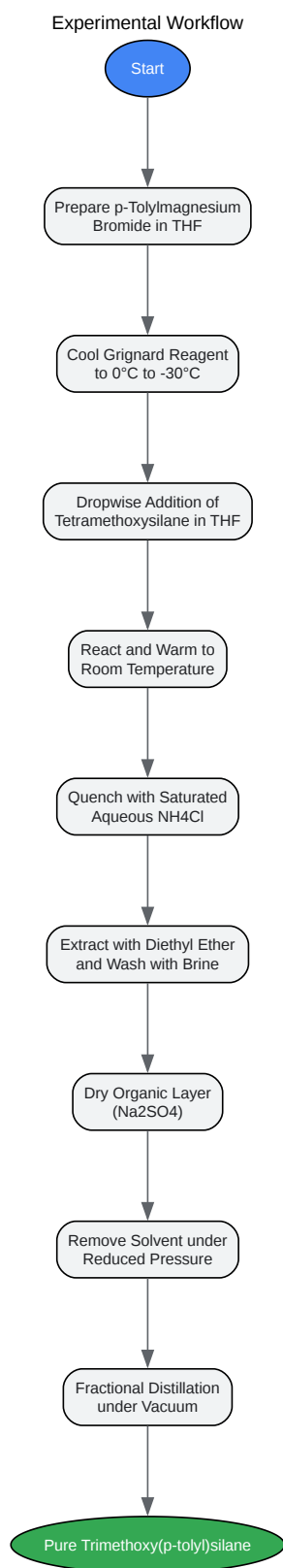
Reaction Pathway



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Caption: Synthesis of **Trimethoxy(p-tolyl)silane** via Grignard Reaction.

Experimental Workflow



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Caption: Step-by-step workflow for the synthesis and purification.

Data Summary

Parameter	Value	Reference
Product Information		
Chemical Name	Trimethoxy(p-tolyl)silane	
Synonyms	(4-Methylphenyl)trimethoxysilane	[1]
CAS Number	17873-01-7	[1]
Molecular Formula	C ₁₀ H ₁₆ O ₃ Si	[1]
Molecular Weight	212.32 g/mol	[1]
Appearance	Colorless to almost colorless clear liquid	[2]
Purity	>97.0% (GC)	[2]
Storage Conditions		
4°C, stored under nitrogen	[1]	
Reactant Information		
p-Tolylmagnesium bromide	1.0 M solution in THF	[3]
Tetramethoxysilane	≥98% purity	

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